molecular formula C19H22O3 B14638811 Pentyl [([1,1'-biphenyl]-4-yl)oxy]acetate CAS No. 54334-80-4

Pentyl [([1,1'-biphenyl]-4-yl)oxy]acetate

Katalognummer: B14638811
CAS-Nummer: 54334-80-4
Molekulargewicht: 298.4 g/mol
InChI-Schlüssel: PEIQUBUTUINTNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pentyl [([1,1’-biphenyl]-4-yl)oxy]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a pentyl group attached to a biphenyl moiety through an oxyacetate linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of pentyl [([1,1’-biphenyl]-4-yl)oxy]acetate typically involves the esterification of [1,1’-biphenyl]-4-yl acetic acid with pentanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:

[1,1’-biphenyl]-4-yl acetic acid+pentanolacid catalystpentyl [([1,1’-biphenyl]-4-yl)oxy]acetate+water\text{[1,1'-biphenyl]-4-yl acetic acid} + \text{pentanol} \xrightarrow{\text{acid catalyst}} \text{pentyl [([1,1'-biphenyl]-4-yl)oxy]acetate} + \text{water} [1,1’-biphenyl]-4-yl acetic acid+pentanolacid catalyst​pentyl [([1,1’-biphenyl]-4-yl)oxy]acetate+water

Industrial Production Methods

In an industrial setting, the production of pentyl [([1,1’-biphenyl]-4-yl)oxy]acetate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Pentyl [([1,1’-biphenyl]-4-yl)oxy]acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield [1,1’-biphenyl]-4-yl acetic acid and pentanol.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions.

    Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are used.

Major Products Formed

    Hydrolysis: [1,1’-biphenyl]-4-yl acetic acid and pentanol.

    Oxidation: Carboxylic acids or ketones.

    Substitution: Nitrated or halogenated derivatives of the biphenyl moiety.

Wissenschaftliche Forschungsanwendungen

Pentyl [([1,1’-biphenyl]-4-yl)oxy]acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of pentyl [([1,1’-biphenyl]-4-yl)oxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester linkage can be hydrolyzed by esterases, releasing the active biphenyl moiety, which can then interact with its target. The biphenyl moiety may participate in various biochemical pathways, influencing cellular processes and functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl [([1,1’-biphenyl]-4-yl)oxy]acetate
  • Methyl [([1,1’-biphenyl]-4-yl)oxy]acetate
  • Butyl [([1,1’-biphenyl]-4-yl)oxy]acetate

Uniqueness

Pentyl [([1,1’-biphenyl]-4-yl)oxy]acetate is unique due to its specific pentyl group, which imparts distinct physicochemical properties, such as solubility and volatility. These properties can influence its behavior in chemical reactions and its applications in various fields.

Eigenschaften

CAS-Nummer

54334-80-4

Molekularformel

C19H22O3

Molekulargewicht

298.4 g/mol

IUPAC-Name

pentyl 2-(4-phenylphenoxy)acetate

InChI

InChI=1S/C19H22O3/c1-2-3-7-14-21-19(20)15-22-18-12-10-17(11-13-18)16-8-5-4-6-9-16/h4-6,8-13H,2-3,7,14-15H2,1H3

InChI-Schlüssel

PEIQUBUTUINTNL-UHFFFAOYSA-N

Kanonische SMILES

CCCCCOC(=O)COC1=CC=C(C=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.